molecular formula C24H28N4O2S B2542947 N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894888-01-8

N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No.: B2542947
CAS No.: 894888-01-8
M. Wt: 436.57
InChI Key: XANILAIQWKKEJK-UHFFFAOYSA-N
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Description

N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[45]deca-1,3-diene-8-carboxamide is a complex organic compound characterized by its unique spiro structure and diverse functional groups

Synthetic Routes and Reaction Conditions

  • Condensation Reaction: : A common method involves the condensation of benzylamine with a diene carboxamide intermediate.

  • Thiolation: : This step involves introducing the ethylthio group using a thiolation reagent.

  • Aromatization: : This includes the addition of the 4-methoxyphenyl group, typically through a Friedel-Crafts alkylation reaction.

  • Spirocyclization: : This crucial step involves forming the spiro structure, often through a cyclization reaction under specific conditions such as elevated temperature and pressure.

Industrial Production Methods: : Industrial methods may involve optimizing the above synthetic routes to scale up production, often using catalysts and controlled environments to ensure higher yields and purity.

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

  • Reduction: : Reductive conditions can lead to the cleavage of the ethylthio group.

  • Substitution: : The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents depending on the conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as m-chloroperoxybenzoic acid (mCPBA) for oxidation reactions.

  • Reducing Agents: : Like lithium aluminum hydride (LiAlH4) for reduction processes.

  • Catalysts: : For facilitating specific reactions, including acid catalysts for Friedel-Crafts reactions.

Major Products

  • Sulfoxides and Sulfones: : From oxidation.

  • De-ethylthio compounds: : From reduction.

  • Aromatic derivatives: : From substitution reactions.

Scientific Research Applications

This compound has multiple applications across several disciplines:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential role as an enzyme inhibitor.

  • Medicine: : Explored for its potential therapeutic properties, including anti-cancer and antimicrobial activities.

  • Industry: : Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound operates through interactions with specific molecular targets. For instance:

  • Enzyme Inhibition: : It may inhibit certain enzymes by binding to their active sites.

  • Signal Pathways: : Could alter signaling pathways, impacting cellular processes.

Comparison with Similar Compounds

Comparing N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide with similar compounds:

  • Structural Uniqueness: : The spiro structure makes it distinct from linear or simple ring compounds.

  • Functional Group Variety: : Its combination of benzyl, ethylthio, and methoxyphenyl groups provides diverse reactivity.

Similar Compounds

  • N-benzyl-1,4,8-triazaspiro[4.5]decane: : Lacks the ethylthio and methoxyphenyl groups.

  • 2-(Ethylthio)-1,4,8-triazaspiro[4.5]decane: : Absence of the benzyl and methoxyphenyl groups.

  • 3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide: : Without the benzyl and ethylthio modifications.

These similarities and differences highlight the unique attributes of the compound , making it a valuable subject for ongoing research and application.

Properties

IUPAC Name

N-benzyl-3-ethylsulfanyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-3-31-22-21(19-9-11-20(30-2)12-10-19)26-24(27-22)13-15-28(16-14-24)23(29)25-17-18-7-5-4-6-8-18/h4-12H,3,13-17H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANILAIQWKKEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)C(=O)NCC3=CC=CC=C3)N=C1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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